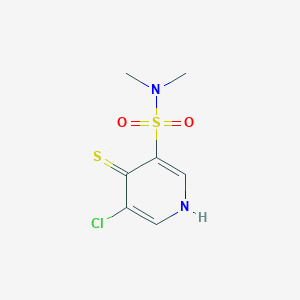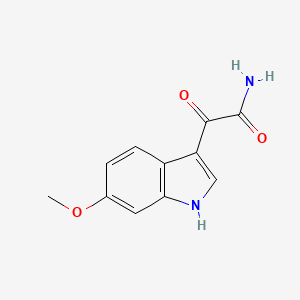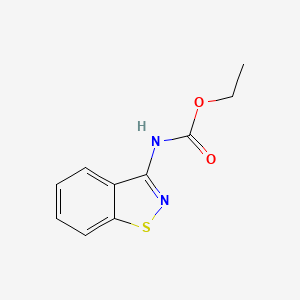
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable chalcone with hydrazine derivatives. For instance, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed to yield the desired pyrazole compound . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and formyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-bromophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(3-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the formyl group provides a site for further functionalization. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H11BrN2O3 |
|---|---|
Molekulargewicht |
323.14 g/mol |
IUPAC-Name |
ethyl 1-(3-bromophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
GRAPGKZYBIQQRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


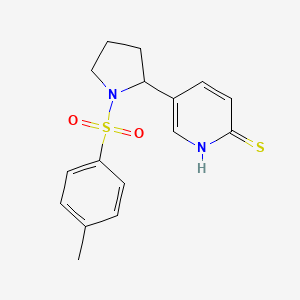
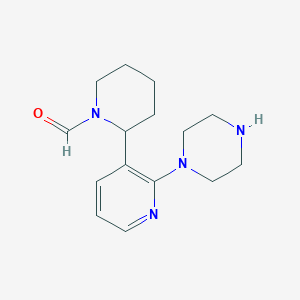



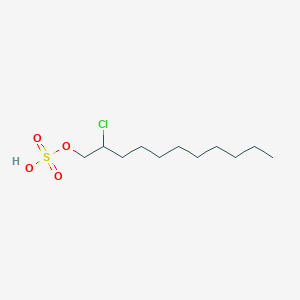


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11814802.png)
